

# Commercial Sources and Synthesis of 7-Methylguanine-d3: A Technical Guide

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## Compound of Interest

Compound Name: 7-Methylguanine-d3

Cat. No.: B15089070

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability and a proposed synthetic route for **7-Methylguanine-d3**, a deuterated analog of the naturally occurring modified nucleobase, 7-methylguanine. This isotopically labeled compound is a valuable tool in various research applications, including mass spectrometry-based quantitative analysis, metabolic studies, and as an internal standard in pharmacokinetic research.

## Commercial Availability

**7-Methylguanine-d3** is available from several specialized chemical suppliers. The following table summarizes key information from a selection of vendors to facilitate procurement for research purposes.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Reported Purity
Sigma-Aldrich	-	-	C <sub>6</sub> D <sub>3</sub> H <sub>4</sub> N <sub>5</sub> O	168.17	≥98 atom % D, ≥98% (CP)
MedchemExpress	HY-113352S	17829-03-7	C <sub>6</sub> H <sub>4</sub> D <sub>3</sub> N <sub>5</sub> O	168.17	Not specified
Eurisotop	DLM-7472	17829-03-7	C <sub>6</sub> D <sub>3</sub> H <sub>4</sub> N <sub>5</sub> O	168.2	98% (Chemical)
Cayman Chemical	-	-	C <sub>11</sub> H <sub>12</sub> D <sub>3</sub> N <sub>5</sub> O <sub>5</sub>	300.3	≥99% deuterated forms (d <sub>1</sub> -d <sub>3</sub> ) (for 7-Methylguanosine-d <sub>3</sub> )[1]
LGC Standards	CDN-D-8061	-	C <sub>11</sub> D <sub>3</sub> H <sub>12</sub> N <sub>5</sub> O <sub>5</sub>	300.2858	Not specified (for 7-Methyl-d <sub>3</sub> -guanosine)[2]

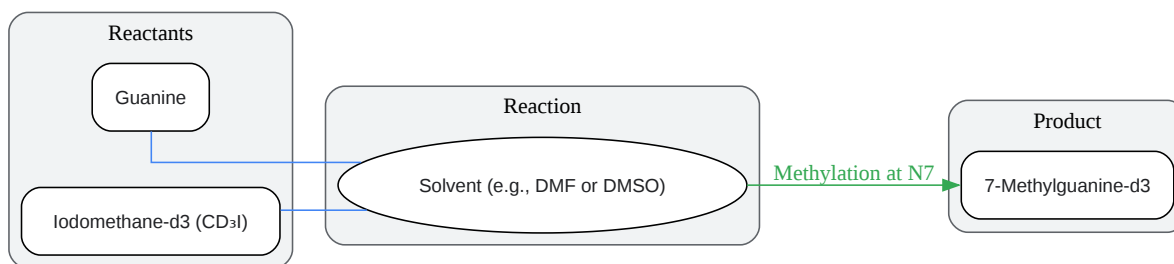
Note: Some suppliers may list the deuterated nucleoside (7-Methylguanosine-d<sub>3</sub>) rather than the free base. Please verify the exact product specifications with the supplier.

## Proposed Synthesis of 7-Methylguanine-d<sub>3</sub>

While a specific, detailed experimental protocol for the direct synthesis of **7-Methylguanine-d<sub>3</sub>** is not readily available in the public domain, a plausible and efficient method can be adapted from established procedures for the N7-methylation of guanine. The most direct approach involves the reaction of guanine with a deuterated methylating agent. The N7 position of guanine is the most nucleophilic site and is preferentially alkylated under neutral or slightly acidic conditions.

The proposed synthetic pathway is the direct methylation of guanine using iodomethane-d<sub>3</sub>. Dimethyl-d<sub>6</sub> sulfate is another potential deuterated methylating agent that could be employed.

## Proposed Synthetic Scheme



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Caption: Proposed synthesis of **7-Methylguanine-d3** via direct methylation of guanine.

## Key Experimental Parameters

The following table outlines the critical parameters for the proposed synthesis. The quantities are provided as a starting point and may require optimization for yield and purity.

Parameter	Value/Reagent	Purpose
Starting Material	Guanine	Substrate for methylation
Deuterated Reagent	Iodomethane-d3 (CD <sub>3</sub> I)	Source of the deuterated methyl group
Solvent	Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)	To dissolve reactants
Base (Optional)	Potassium carbonate (K <sub>2</sub> CO <sub>3</sub> )	To facilitate the reaction (use with caution to avoid N9 methylation)
Reaction Temperature	Room temperature to 50 °C	To control the reaction rate
Reaction Time	12-24 hours	To ensure complete reaction
Work-up	Precipitation, filtration, and washing	To isolate the crude product
Purification	Recrystallization or column chromatography	To obtain the final high-purity product

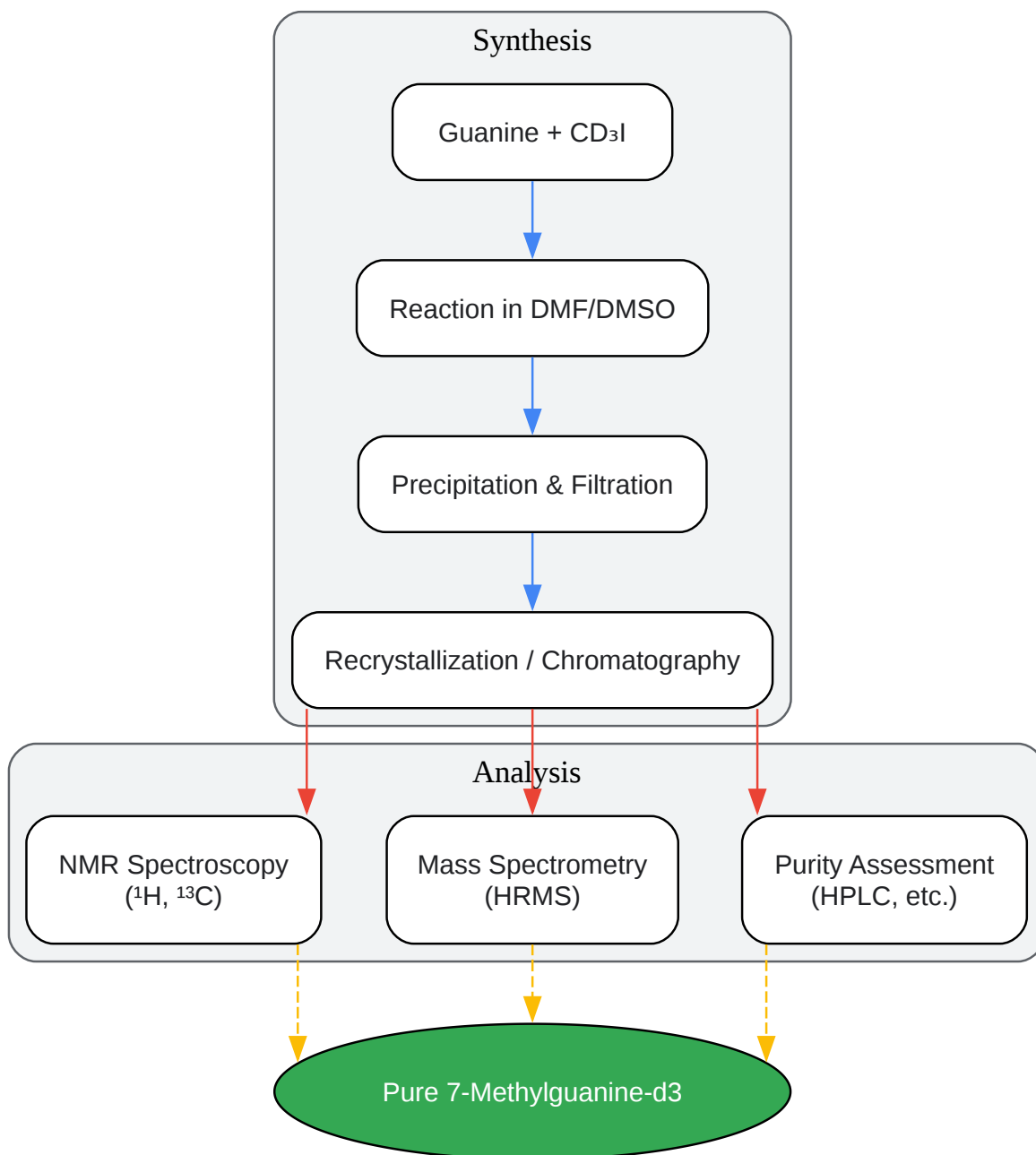
## Detailed Experimental Protocol (Proposed)

- **Reaction Setup:** In a round-bottom flask, suspend guanine (1.0 equivalent) in a suitable volume of anhydrous dimethylformamide (DMF).
- **Reagent Addition:** To the suspension, add iodomethane-d3 (1.1 to 1.5 equivalents). If a base is used, anhydrous potassium carbonate (0.5 to 1.0 equivalent) can be added to the suspension before the addition of iodomethane-d3.
- **Reaction Conditions:** Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion of the reaction, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, the product can be

precipitated by the addition of an anti-solvent such as diethyl ether or acetone. Wash the collected solid with the anti-solvent to remove unreacted starting materials and byproducts.

- Purification: The crude **7-Methylguanine-d3** can be purified by recrystallization from a suitable solvent system (e.g., water or aqueous ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol gradient).
- Characterization: Confirm the identity and purity of the final product using standard analytical techniques, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and high-resolution mass spectrometry to verify the isotopic enrichment.

## Logical Workflow for Synthesis and Analysis



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Caption: General workflow from synthesis to analysis of **7-Methylguanine-d3**.

This technical guide provides a starting point for researchers interested in utilizing **7-Methylguanine-d3**. For specific applications, further optimization of the synthetic protocol and

Careful selection of a commercial supplier based on required purity and available analytical data are recommended.

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## References

- 1. caymanchem.com [caymanchem.com]
- 2. 7-Methyl-d3-guanosine | CAS | LGC Standards [lgcstandards.com]
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